N-phenyl-1H-indazole-6-carboxamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-phenyl-1H-indazole-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O/c18-14(16-12-4-2-1-3-5-12)10-6-7-11-9-15-17-13(11)8-10/h1-9H,(H,15,17)(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IULLIOOHQQYSES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C2)C=NN3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for N Phenyl 1h Indazole 6 Carboxamide and Its Structural Analogues
General Principles of Indazole Core Synthesis
The formation of the indazole ring, a bicyclic system composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, can be achieved through several established synthetic routes. nih.gov These methods often involve the strategic formation of the crucial N-N bond and subsequent ring closure.
Cycloaddition Reactions in 1H-Indazole Synthesis
Cycloaddition reactions represent a powerful tool for the construction of the 1H-indazole core. A notable example is the 1,3-dipolar cycloaddition of nitrile imines, generated in situ, with benzyne. This method rapidly produces N(1)-C(3) disubstituted indazoles in moderate to excellent yields. nih.gov Another approach involves the [3+2] annulation of arynes with hydrazones. organic-chemistry.org This strategy is versatile, accommodating both N-tosylhydrazones and N-aryl/alkylhydrazones under varied conditions to yield a range of indazole derivatives. organic-chemistry.org Furthermore, 1,3-dipolar cycloaddition reactions between α-substituted α-diazomethylphosphonates and arynes provide an efficient route to 3-substituted-1H-indazoles. organic-chemistry.org
Metal-Catalyzed Coupling Reactions for Indazole Formation
Transition metal catalysis plays a pivotal role in modern organic synthesis, and the formation of the indazole ring is no exception. Palladium, copper, and silver catalysts are frequently employed to facilitate these transformations. nih.govacs.org
Palladium-catalyzed reactions are particularly prevalent. For instance, the intramolecular C-H amination of N-tosylhydrazones, catalyzed by palladium, offers an efficient route to 3-substituted indazoles. nih.gov Similarly, a ligand-free palladium-catalyzed intramolecular C-H amination of aminohydrazones has been reported. nih.gov Palladium catalysts, such as Pd(OAc)₂, are also used in the oxidative benzannulation of pyrazoles with internal alkynes to construct 1H-indazoles. nih.gov
Copper-catalyzed reactions provide a valuable alternative. A general synthesis of 1-aryl-1H-indazoles can be achieved from o-halogenated aryl aldehydes or ketones and aryl hydrazines via a ligand-free copper-catalyzed intramolecular Ullmann-type coupling reaction. researchgate.netthieme-connect.com Copper(I) oxide has also been shown to mediate the cyclization of o-haloaryl N-sulfonylhydrazones to produce indazoles. nih.gov
Silver-mediated intramolecular oxidative C-H bond amination offers another pathway to the 1H-indazole scaffold. nih.gov Additionally, cobalt and rhodium catalysts have been utilized in C-H activation and annulation strategies for the synthesis of functionalized indazole derivatives. nih.govmdpi.com
Intramolecular Cyclization Pathways for Indazole Ring Construction
Intramolecular cyclization is a common and effective strategy for forming the indazole ring. One such method involves the intramolecular cyclization of picrylhydrazone to an indazole derivative. rsc.org Another widely used approach is the copper-catalyzed intramolecular Ullmann cyclization. acs.orgresearchgate.net This reaction is particularly useful in developmental routes for active pharmaceutical ingredient intermediates. acs.orgresearchgate.net Furthermore, an electrochemical radical Csp2–H/N–H cyclization of arylhydrazones has been developed as a sustainable and efficient method for synthesizing 1H-indazole derivatives. rsc.org
Specific Synthetic Routes to N-Phenyl-1H-Indazole-6-Carboxamide and its Carboxamide Derivatives
Once the indazole core is established, the next critical step is the introduction of the N-phenylcarboxamide group, typically at the 6-position. This involves forming an amide bond and potentially functionalizing the indazole ring at the desired position.
Amide Bond Formation Strategies for Carboxamide Linkage
The formation of the amide bond is a fundamental transformation in the synthesis of this compound. A common method involves the coupling of an indazole-6-carboxylic acid with aniline (B41778) or its derivatives. This reaction is typically facilitated by standard amide coupling reagents such as N-Hydroxybenzotriazole (HOBT) and (3-Dimethylamino-propyl)-ethyl-carbodiimide (EDC.HCl) in the presence of a base like triethylamine (B128534) (TEA). derpharmachemica.comresearchgate.net
Alternatively, a convergent two-step synthesis has been developed for 1-arylindazole-3-carboxamides, which involves a reaction between isocyanides, 2-iodo-N-arylbenzohydrazonoyl chlorides, and 2-hydroxymethylbenzoic acid, followed by a chemoselective Buchwald–Hartwig intramolecular cyclization. unina.it The synthesis of N-phenyl-1H-indazole-1-carboxamides has also been achieved by reacting phenyl isocyanate derivatives with 3-amino-1H-indazole derivatives. researchgate.net A novel one-pot reaction has been developed for the efficient formation of amide bonds using less reactive nitrogen-containing heterocyclic compounds and carboxylic acids, which could be applicable to indazole systems. asiaresearchnews.com
Table 1: Examples of Amide Bond Formation Reactions for Indazole Carboxamides
| Indazole Precursor | Amine/Isocyanate | Coupling Reagents/Catalyst | Product | Reference |
| 1H-Indazole-3-carboxylic acid | Substituted aryl or aliphatic amines | HOBT, EDC.HCl, TEA | 1H-Indazole-3-carboxamides | derpharmachemica.comresearchgate.net |
| 2-Iodo-N-arylbenzohydrazonoyl chlorides | Isocyanides | Palladium catalyst | 1-Arylindazole-3-carboxamides | unina.it |
| 3-Amino-1H-indazole derivatives | Phenyl isocyanate derivatives | - | N-Phenyl-1H-indazole-1-carboxamides | researchgate.net |
| 1H-Indazole-7-carboxylic acid | tert-Butylamine | 1,1'-Carbonyldiimidazole (CDI) | N-tert-Butyl-1H-indazole-7-carboxamide | google.com |
This table is for illustrative purposes and may not be exhaustive.
Functionalization and Derivatization at the Indazole-6-Position
To synthesize this compound, it is often necessary to first introduce a functional group at the C-6 position of the indazole ring that can then be converted into a carboxamide. Halogenation, particularly iodination and bromination, at the C-3 position is a common strategy to enable further modifications through metal-catalyzed cross-coupling reactions. chim.it While this primarily focuses on the C-3 position, similar principles can be applied to other positions.
For functionalization at the 6-position, methods like the synthesis of 6-bromoindazole have been used in the preparation of VEGFR-2 inhibitors. chim.it The introduction of a carboxyl group at the C-3 position has been achieved through C-3 lithiation of a protected indazole followed by reaction with carbon dioxide. researchgate.net This methodology could potentially be adapted for the C-6 position. Direct arylation of the indazole ring is also a viable strategy. For example, palladium-catalyzed direct arylation has been used to functionalize various positions of the indazole nucleus. nih.govresearchgate.net
Preparation of N-Substituted Indazole Carboxamide Analogues
The synthesis of N-substituted indazole carboxamide analogues is a significant area of research, driven by the diverse biological activities exhibited by this class of compounds. Methodologies for their preparation generally involve the construction of the indazole core, followed by the formation of the amide bond, or vice-versa. Key strategies include the coupling of a pre-formed indazole carboxylic acid with a substituted amine, or the N-arylation/alkylation of an existing indazole carboxamide scaffold.
One common approach begins with an indazole-3-carboxylic acid, which can be coupled with a variety of substituted aryl or aliphatic amines to yield a diverse library of N-substituted indazole-3-carboxamides. researchgate.netderpharmachemica.com The synthesis often starts from indazole, which is protected before introducing a carboxyl group at the 3-position using a strong base like n-butyl lithium followed by quenching with carbon dioxide. researchgate.netderpharmachemica.com The protecting group is then removed, and the resulting indazole-3-carboxylic acid is activated for amide coupling using reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and hydroxybenzotriazole (B1436442) (HOBt). derpharmachemica.com This method allows for the introduction of a wide range of substituents on the amide nitrogen.
Another strategy focuses on the N-1 position of the indazole ring. For instance, N-1-substituted indazole-3-carboxamide derivatives can be prepared by introducing a linker to the indazole nitrogen. nih.govdntb.gov.ua This can be achieved by reacting an unsubstituted 1H-indazole-3-carboxamide with a suitable alkylating agent containing different terminal functional groups or heterocycles. nih.govdntb.gov.ua
For the synthesis of N-aryl indazoles, copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones has been reported. beilstein-journals.org This method provides a route to N-phenyl-1H-indazoles, which can be further functionalized. beilstein-journals.org A two-step synthesis for 1-arylindazole-3-carboxamides involves a reaction between isocyanides, 2-iodo-N-arylbenzohydrazonoyl chlorides, and 2-hydroxymethylbenzoic acid, followed by a chemoselective Buchwald-Hartwig intramolecular cyclization. unina.it This approach is efficient and allows for varied substitution patterns on the final products. unina.it
Furthermore, N-phenyl-1H-indazole-1-carboxamides have been synthesized by reacting 3-amino-1H-indazole derivatives with phenyl isocyanate derivatives. researchgate.net This reaction directly installs the N-phenyl carboxamide group at the N-1 position of the indazole ring. researchgate.net
The following tables summarize various synthetic approaches to N-substituted indazole carboxamide analogues.
| Starting Material | Amine | Coupling Reagents | Product | Reference |
|---|---|---|---|---|
| 1H-Indazole-3-carboxylic acid | Substituted aryl or aliphatic amines | EDC, HOBT, DMF | N-substituted-1H-indazole-3-carboxamides | derpharmachemica.com |
| 1H-Indazole-3-carboxylic acid hydrazide | Substituted aryl acids | HATU, DIPEA, DMF | Aryl acid N'-(1H-indazole-3-carbonyl)-hydrazides | jocpr.com |
| Starting Material | Reagents and Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| o-Chlorinated arylhydrazones | CuI, KOH, 1,10-phenanthroline, DMF, 120 °C | N-phenyl-1H-indazoles | 10-70% | beilstein-journals.org |
| 2-Iodo-N-arylbenzohydrazonoyl chlorides, isocyanides, 2-hydroxymethylbenzoic acid | Followed by Buchwald-Hartwig intramolecular cyclization | 1-Arylindazole-3-carboxamides | Up to 98% | unina.it |
| Arylhydrazones from 2-fluoro-5-nitro-substituted acetophenone (B1666503) or benzaldehyde | Deprotonation and SNAr ring closure | 1-Aryl-5-nitro-1H-indazoles | 45-90% | mdpi.com |
| Starting Material | Reagents and Conditions | Product | Reference |
|---|---|---|---|
| 1H-Indazole-3-carboxamide | Introduction of a three-carbon linker with different heterocycles | N-1-substituted indazole-3-carboxamides | nih.govdntb.gov.ua |
| 3-Amino-1H-indazole derivatives | Phenyl isocyanate derivatives | N-phenyl-1H-indazole-1-carboxamides | researchgate.net |
Biological Activity Spectrum and Pharmacological Potential of N Phenyl 1h Indazole 6 Carboxamide Derivatives
Antineoplastic and Antiproliferative Investigations
N-phenyl-1H-indazole-6-carboxamide derivatives have been the subject of extensive investigation for their potential as anticancer agents. These studies have revealed their ability to interfere with key oncogenic signaling pathways and cellular processes.
Kinase Inhibition Profiles (e.g., EGFR, TTK, FLT3, c-Kit, PDGFRβ)
A primary mechanism through which these indazole derivatives exert their anticancer effects is the inhibition of protein kinases, which are crucial regulators of cellular growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers.
EGFR: The epidermal growth factor receptor (EGFR) is a tyrosine kinase that, when overexpressed or mutated, can drive tumorigenesis in various cancers. nih.gov Structure-based design has led to the development of 1H-indazole analogues as irreversible and mutant-selective EGFR inhibitors. nih.gov For instance, a 1H-indazole derivative was identified as a potent inhibitor of the L858R/T790M double mutant of EGFR, with an IC₅₀ value of 0.07 μM. nih.gov
TTK: Tyrosine threonine kinase (TTK), also known as monopolar spindle 1 (Mps1), is a dual-specificity kinase that plays a critical role in the spindle assembly checkpoint and is overexpressed in several cancers. nih.govnih.gov A screening campaign and subsequent optimization identified a novel class of N-(3-(3-sulfamoylphenyl)-1H-indazol-5-yl)-acetamides and -carboxamides as potent TTK inhibitors. One such compound, CFI-400936, demonstrated a TTK IC₅₀ of 3.6 nM and exhibited significant activity in cell-based assays. nih.gov
FLT3, c-Kit, and PDGFRβ: FMS-like tyrosine kinase 3 (FLT3), proto-oncogene c-Kit, and platelet-derived growth factor receptor beta (PDGFRβ) are other important targets in cancer therapy. A series of 3-amino-1H-indazol-6-yl-benzamides were designed to target the "DFG-out" inactive conformation of kinases. nih.gov Several of these compounds showed potent, single-digit nanomolar EC₅₀ values against FLT3 and c-Kit. nih.gov Specifically, N-(4-(1-(4-chlorineindazole))phenyl)-N'-(4-chloro-3-trifluoromethyl phenyl) urea (B33335) was identified as a multi-kinase inhibitor targeting c-Kit, PDGFRβ, and FLT3 with Kd values of 68.5 ± 9.5 nM, 140 ± 0 nM, and 375 ± 15.3 nM, respectively. nih.gov Another 3-aminoindazole derivative, AKE-72, also showed significant inhibition of c-Kit, FLT3, and PDGFRβ. nih.gov
FGFR: Fibroblast growth factor receptors (FGFRs) are also implicated in cancer. A series of 6-(2,6-dichloro-3,5-dimethoxyphenyl)-1H-indazole-4-carboxamide derivatives were developed as FGFR1 inhibitors. nih.gov The derivative, 6-(2,6-dichloro-3,5-dimethoxyphenyl)-N-(3-(4–methylpiperazin-1-yl)phenyl)-1H-indazole-4-carboxamide, was found to be the most potent, with an FGFR1 IC₅₀ of 30.2 ± 1.9 nM. nih.gov
| Derivative Class | Target Kinase | Potency (IC₅₀/Kd/EC₅₀) | Reference |
| 1H-Indazole Analogue | EGFR (L858R/T790M) | 0.07 µM | nih.gov |
| N-(3-(3-sulfamoylphenyl)-1H-indazol-5-yl)-acetamide (CFI-400936) | TTK | 3.6 nM | nih.gov |
| 3-Amino-1H-indazol-6-yl-benzamides | FLT3, c-Kit | Single-digit nM | nih.gov |
| N-(4-(1-(4-chlorineindazole))phenyl)-N'-(4-chloro-3-trifluoromethyl phenyl) urea | c-Kit | 68.5 ± 9.5 nM (Kd) | nih.gov |
| N-(4-(1-(4-chlorineindazole))phenyl)-N'-(4-chloro-3-trifluoromethyl phenyl) urea | PDGFRβ | 140 ± 0 nM (Kd) | nih.gov |
| N-(4-(1-(4-chlorineindazole))phenyl)-N'-(4-chloro-3-trifluoromethyl phenyl) urea | FLT3 | 375 ± 15.3 nM (Kd) | nih.gov |
| 6-(2,6-dichloro-3,5-dimethoxyphenyl)-N-(3-(4–methylpiperazin-1-yl)phenyl)-1H-indazole-4-carboxamide | FGFR1 | 30.2 ± 1.9 nM | nih.gov |
| 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72) | c-Kit, FLT3, PDGFRβ | 83.9-99.3% inhibition at 50nM | nih.gov |
Modulation of Cellular Growth and Apoptotic Pathways
Beyond direct kinase inhibition, this compound derivatives have been shown to modulate various cellular processes that are critical for cancer cell survival and proliferation.
Several new N-phenyl-1H-indazole-1-carboxamides have been synthesized and evaluated for their antiproliferative activity. One of the most active compounds in a series, evaluated against a panel of NCI tumor cell lines, demonstrated growth inhibition (GI₅₀) values ranging from 0.041 to 33.6 μM. tandfonline.com This particular compound was especially effective against colon and melanoma cell lines. tandfonline.com Further mechanistic studies in K562 leukemia cells revealed that it causes a significant increase in the population of cells in the G0-G1 phase of the cell cycle and increases the ratio of hypophosphorylated (active) to total retinoblastoma protein (pRb). tandfonline.com
Other indazole derivatives have been shown to induce apoptosis, or programmed cell death, a key mechanism for eliminating cancerous cells. One such derivative, compound 2f from a synthesized series, promoted apoptosis in 4T1 breast cancer cells in a dose-dependent manner. nih.gov This was associated with the upregulation of pro-apoptotic proteins such as cleaved caspase-3 and Bax, and the downregulation of the anti-apoptotic protein Bcl-2. nih.gov Additionally, this compound was found to decrease the mitochondrial membrane potential and increase the levels of reactive oxygen species (ROS) in these cells, further contributing to its apoptotic effect. nih.gov It also inhibited the migration and invasion of 4T1 cells. nih.gov
Antiviral Efficacy Studies
The pharmacological utility of indazole derivatives extends to the realm of antiviral agents, with studies demonstrating efficacy against a range of viruses, including members of the Flaviviridae family.
Inhibition of Viral RNA Replication
A key target for antiviral drug development is the viral replication machinery. Research has shown that certain indazole derivatives can effectively inhibit the RNA replication step of the viral life cycle. Time-of-drug-addition experiments with a related compound, 6-acetyl-1H-indazole, identified a post-entry step in the Dengue virus (DENV) life cycle as the target. beilstein-journals.org Using a DENV subgenomic replicon, it was demonstrated that this compound specifically impedes viral RNA replication. beilstein-journals.org
Activity against Flaviviruses (e.g., Dengue Virus, West Nile Virus, Zika Virus)
Flaviviruses, such as Dengue virus (DENV), West Nile virus (WNV), and Zika virus (ZIKV), are significant human pathogens. mdpi.com A screening of a fragment-based compound library identified 6-acetyl-1H-indazole (6A1HI) as a potent inhibitor of DENV. beilstein-journals.org This compound had a half-maximal effective concentration (EC₅₀) of 6.5 μM against DENV and was capable of reducing the production of infectious DENV particles by up to 1,000-fold. beilstein-journals.org While 6A1HI was found to be specific for DENV, a related compound, N-phenylpyridine-3-carboxamide (NPP3C), demonstrated broader activity, inhibiting the replication of other flaviviruses, including WNV and ZIKV. beilstein-journals.org
| Compound | Virus | Potency (EC₅₀) | Antiviral Effect | Reference |
| 6-acetyl-1H-indazole (6A1HI) | Dengue Virus (DENV) | 6.5 µM | Inhibits viral RNA replication; reduces infectious particle production by up to 1,000-fold. | beilstein-journals.org |
| N-phenylpyridine-3-carboxamide (NPP3C) | Dengue Virus (DENV) | 7.1 µM | Inhibits viral RNA replication. | beilstein-journals.org |
| N-phenylpyridine-3-carboxamide (NPP3C) | West Nile Virus (WNV) | Not specified | Inhibits replication. | beilstein-journals.org |
| N-phenylpyridine-3-carboxamide (NPP3C) | Zika Virus (ZIKV) | Not specified | Inhibits replication. | beilstein-journals.org |
Antimicrobial and Antifungal Evaluations
The indazole scaffold is also a recognized pharmacophore in the development of antimicrobial and antifungal agents. nih.govresearchgate.net
Research into a series of 3-phenyl-1H-indazole carboxamide derivatives has revealed their potential as anticandidal agents. nih.gov Candidiasis, caused by yeasts of the genus Candida, is a common fungal infection. nih.gov In a study evaluating these derivatives, compound 10g , which features an N,N-diethylcarboxamide substituent, was the most active against Candida albicans and also showed activity against both miconazole-susceptible and resistant strains of Candida glabrata. nih.gov This highlights the potential of the 3-phenyl-1H-indazole scaffold for developing new antifungal treatments. nih.gov
| Derivative | Organism | Potency (MIC) | Reference |
| 3-phenyl-1H-indazole carboxamide (10g) | Candida albicans | Not specified (most active of series) | nih.gov |
| 3-phenyl-1H-indazole carboxamide (10g) | Candida glabrata (miconazole-resistant) | Active | nih.gov |
| 3-phenyl-1H-indazole carboxamide (10f) | Candida glabrata (miconazole-susceptible and resistant) | Not specified (most active of series) | nih.gov |
While extensive data on the broad-spectrum antibacterial activity of this compound specifically is limited in the reviewed literature, the general class of indazole derivatives is known to possess antibacterial properties. nih.govresearchgate.net Further investigation is warranted to fully elucidate the antimicrobial and antifungal spectrum of this compound and its derivatives.
Antibacterial Spectrum of Activity
While extensive research has highlighted the antimicrobial potential of various indazole-containing compounds, specific data on the antibacterial spectrum of this compound derivatives is an emerging area of investigation. nih.gov Studies on related heterocyclic structures, such as carbazole (B46965) and benzimidazole (B57391) carboxamides, provide insights into potential activity. For instance, derivatives of 6-hydroxy-N-phenyl-9H-carbazole-3-carboxamide have been examined for their activity against bacterial strains like S. aureus and Escherichia coli. amazonaws.com Similarly, certain benzimidazole derivatives have shown broad-spectrum antibacterial activity. nih.gov These findings suggest that the N-phenyl carboxamide moiety is a valuable component in designing new antibacterial agents, indicating a promising avenue for future research into the specific antibacterial actions of this compound derivatives.
Antifungal Activity against Pathogenic Fungi
Derivatives based on the 3-phenyl-1H-indazole structure have demonstrated notable antifungal activity against several pathogenic Candida species. nih.gov Research into a series of 3-phenyl-1H-indazole carboxamides revealed broad anticandidal effects, with specific derivatives showing potent activity against Candida albicans and both miconazole-susceptible and resistant Candida glabrata strains. nih.gov
One of the most active compounds identified in these studies was a derivative featuring an N,N-diethylcarboxamide substituent, highlighting the influence of the amide group's substitution on antifungal potency. nih.gov The activity of these indazole carboxamides against resistant fungal strains underscores their potential for developing new therapeutic agents to address the growing challenge of antifungal resistance. nih.gov Further studies have shown that other carboxamide derivatives, such as phenazine-1-carboxamide, can inhibit human pathogenic fungi including C. albicans, Aspergillus fumigatus, and Aspergillus niger with Minimum Inhibitory Concentrations (MIC90) ranging from 32-64 μg/ml. nih.gov
Table 1: Antifungal Activity of Select Carboxamide Derivatives against Pathogenic Fungi
| Compound Type | Fungal Species | Activity Metric | Result | Reference |
|---|---|---|---|---|
| Phenazine-1-carboxamide | Candida albicans | MIC90 | 32-64 µg/ml | nih.gov |
| Phenazine-1-carboxamide | Aspergillus fumigatus | MIC90 | 32-64 µg/ml | nih.gov |
| Phenazine-1-carboxamide | Aspergillus niger | MIC90 | 32-64 µg/ml | nih.gov |
| 3-phenyl-1H-indazole carboxamide | Candida albicans | - | Active | nih.gov |
| 3-phenyl-1H-indazole carboxamide | Candida glabrata (resistant) | - | Active | nih.gov |
Anti-inflammatory Properties and Enzyme Targets
Inflammation is a complex biological response mediated by various enzymes, including cyclooxygenases (COX) and lipoxygenases (LOX). The N-phenyl carboxamide structure is a key feature in several compounds designed to inhibit these enzymes, suggesting that this compound derivatives may possess significant anti-inflammatory potential.
Cyclooxygenase (COX) Inhibition
Cyclooxygenase (COX) enzymes, with their two main isoforms COX-1 and COX-2, are primary targets for non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov The development of selective COX-2 inhibitors is a key strategy to reduce the gastrointestinal side effects associated with non-selective NSAIDs. nih.govresearchgate.net
Research on various heterocyclic carboxamides has demonstrated the potential for selective COX-2 inhibition. For example, a series of 2-benzamido-N-(4-substituted phenyl)thiophene-3-carboxamide derivatives were designed as selective COX-2 inhibitors. nih.gov One derivative, 2-benzamido-5-ethyl-N-(4-fluorophenyl) thiophene-3-carboxamide, showed potent and selective COX-2 inhibition with an IC50 value of 0.29 µM and a selectivity index of 67.24, which was more selective than the reference drug celecoxib. nih.gov Similarly, studies on thiazole (B1198619) carboxamide derivatives revealed that many compounds had selective inhibitory activities against the COX-2 enzyme. nih.gov The trimethoxy compound 2f, for instance, was identified as the most selective, with a selectivity ratio of 3.67 at a 5 µM concentration. nih.gov These findings underscore the importance of the N-phenyl carboxamide scaffold in achieving COX-2 selectivity.
Table 2: Cyclooxygenase (COX) Inhibitory Activity of Representative Carboxamide Derivatives
| Compound Class | Enzyme | IC50 | Selectivity Index (SI) | Reference |
|---|---|---|---|---|
| Thiophene Carboxamide (VIIa) | COX-1 | 19.54 µM | 67.24 | nih.gov |
| COX-2 | 0.29 µM | nih.gov | ||
| Thiazole Carboxamide (2b) | COX-1 | 0.239 µM | 1.251 | nih.gov |
| COX-2 | 0.191 µM | nih.gov | ||
| Thiazole Carboxamide (2a) | COX-1 | 2.65 µM | 2.766 | nih.gov |
| COX-2 | 0.958 µM | nih.gov | ||
| Celecoxib (Reference) | COX-1 | 9.4 mM | 117.5 | researchgate.net |
| COX-2 | 0.08 mM | researchgate.net |
Selectivity Index (SI) = IC50 (COX-1) / IC50 (COX-2)
Lipoxygenase (LOX) Inhibition
Lipoxygenases (LOX) are enzymes involved in the synthesis of leukotrienes and other inflammatory mediators from arachidonic acid. Inhibition of these enzymes is another important strategy for controlling inflammation. While direct studies on this compound derivatives as LOX inhibitors are limited, research on analogous structures provides valuable insights. The structural similarities suggest that indazole carboxamides could also exhibit inhibitory activity against LOX enzymes.
Other Enzyme and Receptor Modulatory Actions
Beyond their anti-inflammatory and antimicrobial potential, derivatives of the this compound scaffold have been investigated for their ability to modulate the activity of other crucial enzymes, such as monoamine oxidase.
Monoamine Oxidase (MAO) Activity Modulation
Monoamine oxidases (MAO-A and MAO-B) are enzymes that play a critical role in the metabolism of neurotransmitters. Inhibitors of these enzymes are used in the treatment of neurological disorders. acs.org Indazole- and indole-carboxamides have been identified as highly potent, selective, and reversible inhibitors of MAO-B. acs.org
Specifically, N-(3,4-dichlorophenyl)-1-methyl-1H-indazole-5-carboxamide was found to be a potent MAO-B inhibitor with a subnanomolar IC50 value of 0.386 nM and over 25,000-fold selectivity versus MAO-A. acs.org Another derivative, N-(3,4-difluorophenyl-1H-indazole-5-carboxamide, also demonstrated high potency and selectivity for MAO-B (IC50 = 1.59 nM). acs.org These findings highlight the significant potential of the N-phenyl-indazole-carboxamide core structure in designing powerful and selective MAO-B inhibitors.
Table 3: Monoamine Oxidase B (MAO-B) Inhibitory Activity of N-Phenyl Indazole Carboxamide Derivatives
| Compound | Target | IC50 (nM) | Selectivity vs. MAO-A | Reference |
|---|---|---|---|---|
| N-(3,4-dichlorophenyl)-1-methyl-1H-indazole-5-carboxamide | Human MAO-B | 0.386 | >25,000-fold | acs.org |
| N-(3,4-difluorophenyl)-1H-indazole-5-carboxamide | Human MAO-B | 1.59 | >6,000-fold | acs.org |
| (E)-N-(3,4-dichlorophenyl)-1-(1H-indazol-5-yl)methanimine | Human MAO-B | 0.612 | >16,000-fold | acs.org |
Protein Arginine Deiminase (PAD) Inhibition
Protein Arginine Deiminases (PADs) are a family of enzymes that catalyze the post-translational modification of arginine residues to citrulline. The dysregulation of PAD activity, particularly PAD4, has been implicated in the pathogenesis of various inflammatory diseases, including rheumatoid arthritis, and some forms of cancer. nih.govnih.gov This has led to the exploration of PAD inhibitors as potential therapeutic agents.
While research specifically on this compound as a PAD inhibitor is not extensively documented, studies on related indazole-based compounds have shown promise. For instance, a series of haloacetamidine-based indazole derivatives have been synthesized and evaluated as potential PAD4 inhibitors. nih.gov In this research, the substitution pattern on the indazole ring was found to be crucial for both potency and selectivity.
One study highlighted that the introduction of a chloro substituent at the 6-position of the indazole ring in an inhibitor (compound 12c) led to increased potency against PAD4 and a twofold selectivity for PAD4 over PAD3. nih.gov Further modifications led to the identification of a trichloroindazole inhibitor (compound 24) with high potency and significant selectivity for PAD4 over other PAD isozymes. nih.govnih.gov This compound also demonstrated efficacy in a cellular assay by inhibiting the citrullination of histone H4 in HL-60 granulocytes. nih.gov These findings suggest that the indazole scaffold, including the indazole-6-carboxamide core, is a viable starting point for the design of selective PAD4 inhibitors.
Table 1: Inhibitory Activity of Selected Indazole Derivatives against PAD Enzymes
| Compound | Substitution on Indazole Ring | PAD4 IC50 | Selectivity (PAD4 vs. PAD3) |
| 12b | 7-chloro | Modest Inhibition | ~1-fold |
| 12c | 6-chloro | Increased Potency | 2-fold |
| 24 | 4,5,6-trichloro | High Potency | >10-fold |
Data sourced from a study on indazole-based PAD4 inhibitors. nih.gov
Serotonin (B10506) (5-HT) Receptor Ligand Interactions
The serotonin (5-HT) system is a key modulator of numerous physiological processes, and its receptors are important targets for a wide range of therapeutic agents. Derivatives of indazole carboxamides have been investigated for their ability to interact with various 5-HT receptor subtypes. acs.orgsci-hub.se
Research has described the discovery of N-[(4-piperidinyl)methyl]-1H-indazole-3-carboxamide derivatives as novel 5-HT4 receptor ligands. acs.org Within this series, certain compounds were identified as potent and selective 5-HT4 receptor antagonists. acs.org For example, indazole 3-carboxamide derivatives with a monocyclic amine substituent have demonstrated 5-HT4 agonist activity, suggesting potential for treating gastrointestinal motility disorders. sci-hub.se Conversely, the introduction of a large substituent in 4-piperidyl derivatives of indazole carboxamides resulted in 5-HT4 receptor antagonists. sci-hub.se
The structural flexibility of the indazole carboxamide scaffold allows for fine-tuning of its interaction with different 5-HT receptor subtypes. This makes it an attractive framework for the development of selective ligands with potential applications in various central nervous system and gastrointestinal disorders.
Investigational Targets (e.g., Hepcidin (B1576463) Production, TRPV1)
Hepcidin Production: Hepcidin is a peptide hormone that plays a central role in regulating iron homeostasis. nih.gov Its dysregulation is associated with various iron metabolism disorders. nih.gov While the modulation of hepcidin production is an attractive therapeutic strategy, a direct link between this compound or its close derivatives and the regulation of hepcidin production has not been established in the reviewed scientific literature.
Transient Receptor Potential Vanilloid 1 (TRPV1) Antagonism: The Transient Receptor Potential Vanilloid 1 (TRPV1) channel is a non-selective cation channel that plays a crucial role in pain perception and neurogenic inflammation. The development of TRPV1 antagonists is a significant area of research for new analgesic drugs. nih.gov
Research into novel TRPV1 antagonists has explored various chemical scaffolds, including indazole derivatives. nih.gov Specifically, indazolone derivatives have been identified as potent TRPV1 receptor antagonists. One such indazolone, compound 4a, was found to be suitable for oral evaluation in animal models of analgesia. nih.gov This indicates that the broader indazole chemical space holds potential for the discovery of new TRPV1 antagonists. While direct data on this compound is not available, the findings for related indazole structures suggest this is a plausible area for future investigation.
Structure Activity Relationship Sar Elucidation for N Phenyl 1h Indazole 6 Carboxamide Analogues
Structural Determinants for Biological Efficacy
The indazole ring is a key pharmacophore, and its substitution pattern is a major determinant of activity. nih.gov Studies on various indazole carboxamide isomers have demonstrated that the position and nature of substituents on this bicyclic system are critical.
For instance, in a series of 1H-indazole-3-carboxamides investigated for antiviral activity, the introduction of a chlorine atom at the C5 position of the indazole ring resulted in a compound, 5-chloro-N-(3,5-dichlorophenyl)-1H-indazole-3-carboxamide, with potent inhibitory effects against SARS-CoV-2 (EC₅₀ = 0.69 µM). nih.gov This highlights that halogenation at specific positions can significantly enhance efficacy.
Similarly, research on indazole arylsulfonamides as CCR4 antagonists showed that the C4 position is sensitive to substitution, with methoxy (B1213986) or hydroxyl groups being potent. acs.org For the C5, C6, and C7 positions, only small groups were tolerated, indicating that steric bulk on these parts of the indazole core can be detrimental to activity. acs.org
In a different context, a study on 3-amino-1H-indazole-1-carboxamides revealed that the presence of an amino group at the C3 position was compatible with potent antiproliferative activity. nih.gov This suggests that functional groups capable of hydrogen bonding can be beneficial.
Table 1: Effect of Indazole Core Substitutions on Biological Activity in Analogues
| Series | Substitution Position | Substituent | Observed Effect | Reference |
|---|---|---|---|---|
| Indazole-3-carboxamides | C5 | Chloro | Potent antiviral (SARS-CoV-2) activity | nih.gov |
| Indazole arylsulfonamides | C4 | Methoxy, Hydroxy | Potent CCR4 antagonism | acs.org |
| Indazole arylsulfonamides | C5, C6, C7 | Large groups | Reduced activity | acs.org |
The carboxamide linker (–CONH–) is not merely a spacer but an essential element that dictates the orientation of the aryl moieties and participates in key binding interactions. Its rigidity and hydrogen-bonding capabilities are vital for activity.
A critical finding in the SAR of indazole amides is the importance of the linker's regiochemistry. In a study of indazole derivatives as CRAC channel blockers, compounds with an indazole-3-carboxamide linkage (–CO-NH-Ar) were potent inhibitors, while the isomeric 'reversed' amides with a –NH-CO-Ar linkage were inactive. nih.gov This striking difference underscores the precise spatial arrangement required for interaction with the target protein.
Furthermore, modifications replacing the carboxamide have been explored. For example, in a series of potent monoamine oxidase B (MAO-B) inhibitors based on an indazole-5-carboxamide scaffold, replacing the carboxamide linker with a methanimine (B1209239) spacer (–CH=N–) also resulted in highly potent and selective compounds. nih.gov This indicates that while the standard carboxamide is effective, other bioisosteric linkers can be successfully employed, potentially altering properties like metabolic stability or solubility.
The N-phenyl group is a crucial component that often inserts into hydrophobic pockets of target proteins. The substitution pattern on this ring significantly influences binding affinity and selectivity.
In studies of N-arylindazole-3-carboxamides as antiviral agents, dichlorination of the phenyl ring was found to be highly favorable. Specifically, the N-(3,5-dichlorophenyl) analogue was particularly potent. nih.gov Similarly, for indazole-5-carboxamides designed as MAO-B inhibitors, an N-(3,4-dichlorophenyl) substitution yielded a derivative with subnanomolar potency. nih.gov Another highly potent compound in this series featured an N-(3,4-difluorophenyl) group, which combined high potency with superior physicochemical properties. nih.gov These examples consistently demonstrate that electron-withdrawing halogen substituents on the phenyl ring enhance activity.
The positioning of these substituents is also key. For CRAC channel blockers, potent compounds were obtained when the aryl (Ar) moiety was a 2,6-difluorophenyl or a 3-fluoro-4-pyridyl group, again emphasizing the role of fluorine substitutions. nih.gov
Table 2: Influence of N-Phenyl Substituents on Activity in Indazole Carboxamide Analogues
| Series | N-Aryl Moiety | Target | Result | Reference |
|---|---|---|---|---|
| Indazole-3-carboxamides | 3,5-dichlorophenyl | SARS-CoV-2 | Potent inhibition (EC₅₀ = 0.69 µM) | nih.gov |
| Indazole-5-carboxamides | 3,4-dichlorophenyl | MAO-B | High potency (IC₅₀ = 0.386 nM) | nih.gov |
| Indazole-5-carboxamides | 3,4-difluorophenyl | MAO-B | High potency and good physicochemical properties | nih.gov |
Ligand Efficiency and Optimization Strategies
Optimizing the N-phenyl-1H-indazole-6-carboxamide scaffold involves enhancing its binding efficiency and refining its properties through strategic chemical synthesis. This requires identifying the essential pharmacophores and understanding the correlations between structural changes and biological outcomes.
Based on extensive SAR studies of related analogues, a general pharmacophore model for this class of compounds can be proposed. The essential features include:
The 1H-indazole ring: This acts as a versatile scaffold and a hydrogen bond donor/acceptor. nih.govresearchgate.net Its aromatic nature allows for π-stacking interactions.
The Carboxamide Linker: This unit provides a rigid connection between the indazole and phenyl rings and serves as a critical hydrogen bond donor (N-H) and acceptor (C=O). nih.gov
The N-Phenyl Ring: This group typically engages in hydrophobic interactions, and its substitution pattern fine-tunes the electronic and steric properties for optimal target engagement. nih.govnih.gov
The strategic placement of functional groups is paramount. For example, halogen atoms (Cl, F) on the N-phenyl ring and specific positions of the indazole core consistently lead to enhanced potency. nih.govnih.govnih.gov Amino groups on the indazole ring can also introduce beneficial hydrogen bonding interactions. nih.gov
The synthesis of this compound analogues typically involves the coupling of a substituted 1H-indazole-6-carboxylic acid with a corresponding substituted aniline (B41778). An alternative widespread method involves reacting phenyl isocyanate precursors with an appropriate indazole derivative. nih.govresearchgate.net More advanced copper-catalyzed intramolecular N-arylation methods have also been developed to create the core indazole structure from ortho-chlorinated arylhydrazones, which can then be further functionalized. beilstein-journals.org
Through the synthesis and evaluation of numerous analogues, clear structure-activity correlations have emerged. For instance, a direct correlation exists between the presence and position of electron-withdrawing groups on the N-phenyl ring and increased biological activity in antiviral and enzyme inhibition assays. nih.govnih.gov Similarly, steric factors are crucial, with larger substituents on certain positions of the indazole core leading to decreased activity, suggesting a sterically constrained binding pocket. acs.org The systematic synthesis and testing of these analogues allow researchers to map the chemical space around the core scaffold, leading to the rational design of compounds with improved potency and selectivity. nih.gov
Computational Chemistry and Molecular Modeling in N Phenyl 1h Indazole 6 Carboxamide Research
Molecular Docking Analyses for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor, typically a protein) to form a stable complex. This method is crucial for understanding structure-activity relationships (SAR) and guiding the design of more potent and selective inhibitors.
Docking algorithms explore various possible conformations of the ligand within the protein's binding site and estimate the binding affinity using a scoring function, which is often expressed in kcal/mol. A lower (more negative) binding energy generally indicates a more stable and favorable interaction.
In studies on related indazole derivatives, molecular docking has been successfully used to predict their binding modes and affinities. For instance, a series of N-substituted pyrroles connected to a 6-indazole carboxamide linker were evaluated as lipoxygenase inhibitors. nih.gov Similarly, docking studies on 1-butyl-N-phenyl-1H-indazole-3-carboxamide derivatives against a renal cancer-associated protein (PDB: 6FEW) were performed to assess their potential efficacy. nih.gov Research on 1H-indazole analogs as anti-inflammatory agents revealed significant binding energies when docked with the Cyclooxygenase-2 (COX-2) enzyme. researchgate.net For example, an analog with a difluorophenyl group showed a binding energy of -9.11 kcal/mol. researchgate.net
Comprehensive molecular docking analyses of 5-nitro-N-phenyl-3-(phenylamino)-1H-indazole-1-carboxamide derivatives revealed complex interactions involving hydrophobic contacts, electrostatic forces, and hydrogen bonds, which substantiated their anticancer activity. worldscientific.com These studies help in rationalizing the observed biological activities and guide the synthesis of new derivatives with improved potency.
| Compound Class/Derivative | Protein Target | Predicted Binding Affinity (kcal/mol) | Reference |
|---|---|---|---|
| 1H-Indazole analog (with difluorophenyl group) | Cyclooxygenase-2 (COX-2) | -9.11 | researchgate.net |
| 1H-Indazole analog (with para-toulene group) | Cyclooxygenase-2 (COX-2) | -8.80 | researchgate.net |
| 1H-Indazole analog (with 4-methoxyphenyl (B3050149) group) | Cyclooxygenase-2 (COX-2) | -8.46 | researchgate.net |
| 3-chloro-6-nitro-1H-indazole derivatives | Leishmania Trypanothione (B104310) Reductase (TryR) | Not specified, but described as "highly stable binding" | tandfonline.com |
| N-carbamoyl-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxamide derivatives | Fibroblast Growth Factor 1 (FGF1) | Described as "low binding energy" and "good affinity" | researchgate.net |
Beyond predicting binding affinity, docking studies are instrumental in identifying the specific amino acid residues within the target's active site that are critical for ligand recognition. These interactions typically include hydrogen bonds, hydrophobic interactions, and pi-stacking.
For example, molecular docking of 3-chloro-6-nitro-1H-indazole derivatives with the Leishmania trypanothione reductase enzyme highlighted a network of specific hydrophobic and hydrophilic interactions responsible for stable binding. tandfonline.com In another study, the potent activity of N-(4-methoxybenzyl)-6-chloro-1-trityl-1H-pyrazolo[4,3-c]pyridin-3-amine, an indazole isostere, was attributed to strong bonding interactions with residues GLN72 and HIS73 in its target protein. researchgate.net The ability of the indazole scaffold and its substituents to form these key interactions is a determining factor in its biological activity. Theoretical calculations on (1H-indazol-1-yl)methanol derivatives have shown that intermolecular O-H···N hydrogen bonds are a key feature of their crystal structures. nih.gov
Molecular Dynamics Simulations for System Stability and Conformational Dynamics
While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. This technique is used to assess the stability of the docked complex and to explore the conformational changes that may occur upon binding.
MD simulations are frequently performed on the most promising ligand-protein complexes identified through docking to validate their stability. worldscientific.com The stability is often evaluated by monitoring the root-mean-square deviation (RMSD) of the protein and ligand atoms over the simulation period. A stable RMSD value, typically fluctuating within a narrow range (e.g., 1–3 Å), indicates that the complex remains in a consistent and robust binding mode. researchgate.netnih.gov
In studies involving 5-nitro-N-phenyl-3-(phenylamino)-1H-indazole-1-carboxamide derivatives and 3-chloro-6-nitro-1H-indazole derivatives, MD simulations confirmed that the most potent compounds formed stable and consistent complexes with their respective target proteins. tandfonline.comresearchgate.netnih.gov Furthermore, binding free energy calculations, such as Molecular Mechanics with Generalized Born Surface Area (MM-GBSA), can be performed on the MD simulation trajectories to provide a more accurate estimation of the binding affinity, as demonstrated in studies of 1H-indazole analogs. researchgate.net
MD simulations are also valuable for exploring the flexibility of the protein's binding site and its ability to adapt to the ligand. This "induced fit" phenomenon can be crucial for achieving high-affinity binding. The simulations can reveal subtle conformational changes in the amino acid side chains of the binding pocket that occur to better accommodate the ligand. For instance, MD simulations of indazole derivatives have shown how the ligand-protein complexes remain in equilibrium, illustrating the adaptability of the binding site to maintain a stable interaction. tandfonline.comresearchgate.net
Quantum Chemical Methods for Electronic Structure and Reactivity Predictions
Quantum chemical methods, such as Density Functional Theory (DFT), are used to investigate the electronic properties of molecules, providing insights into their intrinsic stability, reactivity, and spectroscopic properties. These calculations are performed on the ligand itself, rather than the ligand-protein complex.
In the context of indazole research, DFT has been employed to analyze the electronic structure of novel derivatives. nih.gov A key parameter derived from these calculations is the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). A larger HOMO-LUMO gap generally implies higher kinetic stability and lower chemical reactivity. A study on a series of 1-butyl-1H-indazole-3-carboxamide derivatives used DFT computations to identify the compounds with the most substantial HOMO-LUMO energy gaps. nih.gov
Theoretical calculations at the B3LYP/6-311++G(d,p) level have also been used to provide a sound basis for experimental observations in studies of indazole reactivity. nih.gov These quantum methods help in understanding the fundamental electronic characteristics of the N-phenyl-1H-indazole-6-carboxamide scaffold, which in turn influences its interactions with biological targets.
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Reference |
|---|---|---|---|---|
| 1-Butyl-1H-indazole-3-carboxamide (8a) | -6.315 | -1.047 | 5.268 | nih.gov |
| N-Benzyl-1-butyl-1H-indazole-3-carboxamide (8c) | -6.236 | -1.121 | 5.115 | nih.gov |
| 1-Butyl-N-(4-nitrophenyl)-1H-indazole-3-carboxamide (8s) | -6.853 | -2.612 | 4.241 | nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical correlation between the chemical structure of a series of compounds and their biological activity. semanticscholar.orgnih.gov This approach is fundamental in modern drug design, allowing for the prediction of the activity of novel, unsynthesized molecules.
QSAR models are broadly categorized into two-dimensional (2D-QSAR) and three-dimensional (3D-QSAR) approaches.
2D-QSAR models correlate biological activity with 2D structural properties and physicochemical descriptors, such as molecular weight, logP, and topological indices. semanticscholar.orgresearchgate.net These models are often developed using statistical methods like Multiple Linear Regression (MLR), with descriptor selection performed by techniques such as Genetic Function Approximation (GFA). semanticscholar.org The robustness of these models is verified using methods like Artificial Neural Network (ANN) calculations. semanticscholar.orgresearchgate.net
3D-QSAR models take the three-dimensional structure of the molecules into account, providing a more detailed understanding of the structure-activity relationship. nih.gov Common 3D-QSAR methods include:
Comparative Molecular Field Analysis (CoMFA): This method calculates steric and electrostatic fields around a set of aligned molecules and correlates these fields with biological activity.
Comparative Molecular Similarity Indices Analysis (CoMSIA): CoMSIA expands on CoMFA by including additional fields such as hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. semanticscholar.org
For a QSAR model to be considered reliable, it must be rigorously validated. Key statistical metrics include the squared correlation coefficient (r²) for the training set and the cross-validated squared correlation coefficient (q²), often determined by the leave-one-out (LOO) method. semanticscholar.orgresearchgate.net A high q² value (e.g., > 0.5) is generally indicative of a model with good predictive power. researchgate.net In a study on 2-((1H-indol-3-yl)thio)-N-phenyl-acetamide derivatives, both CoMFA and CoMSIA models were developed, with the CoMSIA model showing a superior predictive ability (q² = 0.767). semanticscholar.orgresearchgate.net
Table 2: Statistical Validation of QSAR Models for Indazole-Related Scaffolds
| Model Type | Scaffold | q² (Cross-validated r²) | r² (Non-cross-validated r²) | Reference |
|---|---|---|---|---|
| GFA-MLR (2D) | 2-((1H-indol-3-yl)thio)-N-phenyl-acetamide | 0.7864 | 0.8861 | semanticscholar.orgresearchgate.net |
| GFA-ANN (2D) | 2-((1H-indol-3-yl)thio)-N-phenyl-acetamide | 0.8884 | 0.8980 | semanticscholar.orgresearchgate.net |
| CoMFA_SE (3D) | 2-((1H-indol-3-yl)thio)-N-phenyl-acetamide | 0.59 | 0.925 | semanticscholar.orgresearchgate.net |
| CoMSIA_EAD (3D) | 2-((1H-indol-3-yl)thio)-N-phenyl-acetamide | 0.767 | 0.929 | semanticscholar.orgresearchgate.net |
The core of any QSAR model lies in its molecular descriptors—numerical values that characterize specific properties of a molecule. The selection of relevant descriptors is crucial for building an accurate predictive model. These descriptors can be categorized as constitutional, topological, physicochemical, or quantum-chemical. researchgate.net
In a 2D/3D-QSAR study on 5-substituted-1H-indazole derivatives as GSK-3β inhibitors, several descriptors were identified as being critical for predicting biological activity. researchgate.net These included:
Topological Descriptors: T_C_N_5, T_2_N_0 (related to the count of atoms and bonds).
Physicochemical Descriptors: SlogP (a measure of lipophilicity).
3D Descriptors: Electrostatic potential (E_451, E_229) and hydrophobicity (H_1052) from 3D fields. researchgate.net
This analysis reveals that a combination of factors, including molecular shape, charge distribution, and hydrophobicity, governs the inhibitory potential of these indazole compounds. researchgate.net Principal Component Analysis (PCA) is another statistical method used to analyze descriptor data, helping to visualize the diversity of molecular properties within a set of synthesized compounds. mdpi.com
Pharmacophore-Based Drug Design and Virtual Screening Methodologies
Pharmacophore modeling and virtual screening are powerful computational strategies for identifying novel drug candidates from large compound libraries. A pharmacophore is defined as the essential ensemble of steric and electronic features necessary for optimal interaction with a specific biological target. mdpi.com
Pharmacophore models can be generated through two primary approaches:
Ligand-Based: This method is used when the 3D structure of the target is unknown. It involves aligning a set of known active molecules and extracting their common chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings). mdpi.com
Structure-Based: When the 3D structure of the biological target (e.g., a protein crystal structure) is available, a pharmacophore model can be derived directly from the key interaction points within the active site. mdpi.com
Once a pharmacophore hypothesis is established, it can be used as a 3D query to perform virtual screening on large databases of chemical compounds. This process filters the database to identify molecules that match the pharmacophore's features, significantly narrowing down the number of candidates for experimental testing. mdpi.com
This methodology has been successfully applied to the indazole scaffold. In one study, a fragment-led de novo design approach was used to identify an indazole-based pharmacophore for inhibiting fibroblast growth factor receptor (FGFR) kinases. nih.gov Another study generated a five-point pharmacophore hypothesis for indazole derivatives acting as HIF-1α inhibitors, which can be used to design more potent molecules. nih.gov More recently, a virtual screening approach successfully identified an indazole derivative as a hit compound against Polo-like kinase 4 (PLK4), which was then optimized using fragment-based drug design. nih.gov
Future Research Directions and Perspectives for N Phenyl 1h Indazole 6 Carboxamide
Development of Novel Synthetic Strategies for Enhanced Chemical Diversity
The continued exploration of N-phenyl-1H-indazole-6-carboxamide's therapeutic potential is intrinsically linked to the development of innovative and efficient synthetic methodologies. Future efforts will likely concentrate on creating a broader and more diverse chemical space around this core structure.
Key areas of focus will include:
Innovative Cyclization and Amination Reactions: Researchers are exploring novel methods for constructing the indazole ring system, such as palladium-catalyzed intramolecular C-H amination of aminohydrazones. nih.gov Additionally, copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones presents a cost-effective route to N-phenyl-1H-indazoles. beilstein-journals.org
Fragment-Based and Scaffold-Hopping Approaches: The use of fragment-based drug design and scaffold-hopping strategies will be instrumental in discovering new derivatives with improved properties. nih.govresearchgate.net This involves systematically replacing or modifying different parts of the molecule to enhance activity and selectivity.
Diversification of Substituents: Future synthetic work will aim to introduce a wider variety of functional groups at different positions of the indazole ring and the N-phenyl moiety. nih.govresearchgate.net This includes the synthesis of N1-alkylated derivatives and the exploration of various carboxamide analogues to probe structure-activity relationships (SAR) more deeply. dntb.gov.uaresearchgate.net Techniques like the Sonogashira coupling are being employed to introduce alkynyl groups, further expanding the structural diversity. researchgate.netnih.gov
These advanced synthetic strategies will be crucial for generating libraries of novel this compound derivatives, providing a rich pool of compounds for biological screening and optimization.
Identification of New Biological Targets and Polypharmacology Approaches
While this compound and its derivatives have shown promise against known targets, a significant area of future research lies in identifying novel biological targets and exploring their polypharmacological potential. samipubco.comuni-augsburg.de Polypharmacology, the ability of a single compound to interact with multiple targets, is increasingly recognized as a valuable strategy for treating complex diseases. uni-augsburg.deresearcher.life
Future research in this area will likely involve:
Broad Biological Screening: Systematic screening of diverse indazole libraries against a wide range of biological targets, including kinases, G-protein coupled receptors (GPCRs), and enzymes implicated in various diseases, will be essential. nih.govnih.gov
Target Deconvolution for Phenotypic Hits: For compounds identified through phenotypic screening, pinpointing the specific molecular target(s) responsible for the observed biological effect will be a key challenge.
Exploring "Undruggable" Targets: The unique structural features of indazole-based compounds may allow them to interact with targets that have been traditionally difficult to drug, such as certain membrane transporters. samipubco.comuni-augsburg.de
Kinase Inhibition: A significant number of indazole derivatives have been developed as kinase inhibitors, targeting enzymes like p21-activated kinase 1 (PAK1), Polo-like kinase 4 (PLK4), and various tyrosine kinases. researchgate.netnih.govnih.govnih.govrsc.org Future work will focus on developing more potent and selective inhibitors for specific kinases implicated in cancer and other diseases. researchgate.netnih.govnih.govrsc.org
The exploration of polypharmacology offers the potential to develop more effective therapies with improved efficacy and a reduced likelihood of drug resistance.
Integration of Advanced Computational Techniques for Rational Design
The synergy between experimental and computational approaches is revolutionizing drug discovery. For this compound, the integration of advanced computational techniques will be pivotal for the rational design of new and improved derivatives. researchgate.net
Key computational strategies that will shape future research include:
Molecular Docking and Dynamics Simulations: These techniques are already being used to predict the binding modes of indazole derivatives with their protein targets and to understand the key interactions that govern their activity. researchgate.netmdpi.com Future studies will employ more sophisticated simulations to refine these predictions and guide the design of compounds with enhanced affinity and selectivity.
Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR models will be developed to correlate the structural features of indazole derivatives with their biological activities. These models will be invaluable for predicting the activity of new compounds before they are synthesized, thus prioritizing the most promising candidates.
Virtual Screening: Large virtual libraries of indazole derivatives can be rapidly screened against various biological targets using computational methods, allowing for the efficient identification of potential hits.
Pharmacophore Modeling and 3D-QSAR: These methods will help to identify the essential three-dimensional arrangement of chemical features required for biological activity, providing a blueprint for the design of novel and potent ligands.
By leveraging these computational tools, researchers can accelerate the drug discovery process, reduce costs, and increase the likelihood of success in developing clinically viable drugs.
Mechanistic Elucidation of Biological Actions at a Molecular Level
A fundamental understanding of how this compound and its derivatives exert their biological effects at the molecular level is crucial for their further development. While initial studies have shed light on their mechanisms of action, more in-depth investigations are required.
Future research will focus on:
Identifying Downstream Signaling Pathways: Once a primary biological target is identified, it is essential to elucidate the downstream signaling pathways that are modulated by the compound. This can be achieved through techniques such as Western blotting, gene expression profiling, and proteomics.
Investigating Cell Cycle Effects: Some indazole derivatives have been shown to induce cell cycle arrest. nih.gov Future studies will aim to pinpoint the specific checkpoints and regulatory proteins that are affected, providing a clearer picture of their antiproliferative mechanisms. nih.gov
Structural Biology Studies: Obtaining high-resolution crystal structures of indazole derivatives in complex with their protein targets will provide invaluable insights into their binding modes and the molecular basis of their activity. This information is critical for structure-based drug design efforts.
Off-Target Profiling: A comprehensive assessment of the off-target effects of promising lead compounds is essential to ensure their safety and selectivity.
A thorough understanding of the molecular mechanisms will not only support the optimization of existing compounds but also pave the way for the discovery of new therapeutic applications for the this compound scaffold.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-phenyl-1H-indazole-6-carboxamide, and how can structural fidelity be ensured?
- Methodology : Copper-catalyzed intramolecular N-arylation is a robust method for synthesizing indazole derivatives, as demonstrated in analogous compounds . For structural verification, employ a multi-spectral approach:
- IR spectroscopy to confirm functional groups (e.g., amide C=O stretch at ~1650–1700 cm⁻¹) .
- ¹H/¹³C NMR to assign aromatic protons and carbons (e.g., indazole ring protons at δ 7.5–8.5 ppm) .
- Elemental analysis to validate empirical formulas (e.g., C, H, N within ±0.4% of theoretical values) .
Q. Which analytical techniques are critical for confirming the purity and structure of This compound derivatives?
- Methodology : Use orthogonal analytical methods:
- High-resolution mass spectrometry (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺ with <5 ppm error) .
- HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .
- X-ray crystallography (if crystalline) to resolve ambiguous stereochemistry in analogs .
Advanced Research Questions
Q. How can researchers address contradictory data regarding the pharmacological efficacy and toxicity of This compound in different models?
- Methodology :
- Comparative in vitro/in vivo studies : Test the compound in standardized cell lines (e.g., HEK293 for receptor binding) and animal models (e.g., rodent neuroinflammatory assays) to isolate context-dependent effects .
- Pleiotropic effect analysis : Use transcriptomics (RNA-seq) to identify off-target pathways contributing to toxicity, such as kinase inhibition or oxidative stress .
- Dose-response optimization : Conduct MTD (maximum tolerated dose) studies to balance efficacy and safety thresholds .
Q. What strategies are employed to optimize the pharmacokinetic profile of This compound derivatives?
- Methodology :
- Bioisosteric replacement : Substitute the phenyl group with heterocycles (e.g., pyridine) to enhance solubility without compromising affinity .
- Prodrug design : Introduce ester or amide prodrug moieties at the carboxamide position to improve oral bioavailability .
- Formulation studies : Use lipid-based nanoemulsions to bypass hepatic first-pass metabolism .
Q. How can structure-activity relationship (SAR) studies guide the development of This compound analogs with enhanced selectivity?
- Methodology :
- Systematic substitution : Modify the indazole core (e.g., 6-carboxamide vs. 3-carboxamide) and phenyl substituents (e.g., electron-withdrawing groups) to map binding pockets .
- Molecular docking : Use software (e.g., AutoDock Vina) to predict interactions with target receptors (e.g., mGluR5 or AMPA receptors) .
- In vitro assays : Test analogs in receptor-specific functional assays (e.g., calcium flux for GPCR activity) .
Q. What experimental approaches resolve conflicting reports on the compound’s mechanism of action (e.g., kinase inhibition vs. receptor antagonism)?
- Methodology :
- Kinase profiling panels : Screen against a panel of 100+ kinases (e.g., DiscoverX) to identify primary targets .
- CRISPR/Cas9 knockout models : Validate receptor dependency (e.g., mGluR5 KO cells) to confirm on-target effects .
- Biophysical assays : Use surface plasmon resonance (SPR) to measure direct binding kinetics to suspected targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
